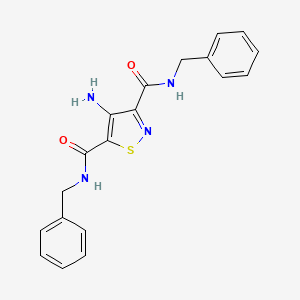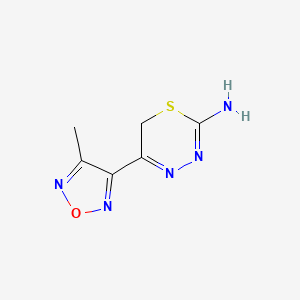
5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound that features both oxadiazole and thiadiazine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiadiazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
The mechanism of action of 5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,5-oxadiazol-3-yl)methylamine
- 5-methyl-1,3-oxazol-2-yl)methylamine
- 2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
Uniqueness
Compared to similar compounds, 5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine stands out due to its dual ring structure, which imparts unique chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H7N5OS |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
5-(4-methyl-1,2,5-oxadiazol-3-yl)-6H-1,3,4-thiadiazin-2-amine |
InChI |
InChI=1S/C6H7N5OS/c1-3-5(11-12-10-3)4-2-13-6(7)9-8-4/h2H2,1H3,(H2,7,9) |
InChI Key |
MFLRHDRIDGIWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C2=NN=C(SC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(2,3-Dimethylphenyl)-6,6-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-dioxane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11196386.png)
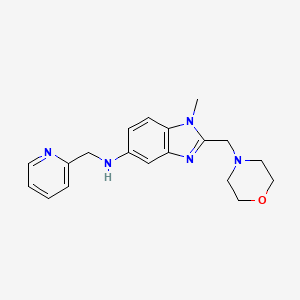
![Ethyl 4-amino-3-[(2-chlorophenyl)carbamoyl]imidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B11196396.png)
![5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11196402.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B11196414.png)
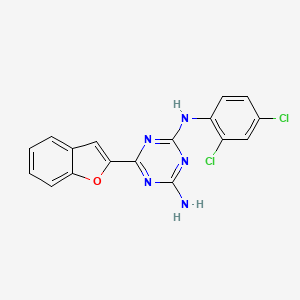
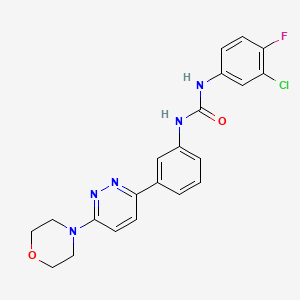
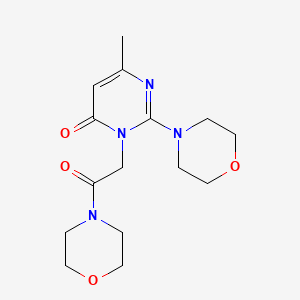
![N-(4-chlorobenzyl)-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11196439.png)
![N-cyclopropyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11196452.png)
![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11196459.png)
